o-Diacetotoluidide
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Overview
Description
Chemistry: o-Diacetotoluidide is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of organic pigments and dyes, which are essential in the textile and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of o-Toluidine: The primary method for synthesizing o-Diacetotoluidide involves the acetylation of o-toluidine. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrially, the process is scaled up by using larger quantities of o-toluidine and acetic anhydride. The reaction mixture is heated to maintain a consistent temperature, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Diacetotoluidide can undergo oxidation reactions, where the methyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
Mechanism and Molecular Targets: o-Diacetotoluidide exerts its effects primarily through its interactions with enzymes and proteins. The acetyl group can form hydrogen bonds with active sites of enzymes, altering their activity. This interaction can affect various metabolic pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison and Uniqueness:
Similar Compounds: Acetoacetanilide, o-Acetoacetotoluidide, and N-Acetyl-o-toluidine.
Uniqueness: o-Diacetotoluidide is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Unlike its analogs, it has a higher tendency to undergo electrophilic aromatic substitution, making it more versatile in synthetic applications.
Properties
IUPAC Name |
N-acetyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-6-4-5-7-11(8)12(9(2)13)10(3)14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNSOAZBRJBCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184352 |
Source
|
Record name | o-Diacetotoluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3026-99-1 |
Source
|
Record name | o-Diacetotoluidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003026991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Diacetotoluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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